molecular formula C12H18FNO B13275537 [(3-Fluorophenyl)methyl](4-methoxybutyl)amine

[(3-Fluorophenyl)methyl](4-methoxybutyl)amine

Cat. No.: B13275537
M. Wt: 211.28 g/mol
InChI Key: UWEZJTCGXBKHGM-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is a chemical compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . This compound is used primarily for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 4-methoxybutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(3-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and for drug discovery research.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, thereby modulating its biological activity. The methoxybutyl group can influence the compound’s solubility and membrane permeability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)methylamine is unique due to the presence of both a fluorine atom and a methoxybutyl group. The fluorine atom enhances its binding affinity and stability, while the methoxybutyl group improves its solubility and membrane permeability. These properties make it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C12H18FNO/c1-15-8-3-2-7-14-10-11-5-4-6-12(13)9-11/h4-6,9,14H,2-3,7-8,10H2,1H3

InChI Key

UWEZJTCGXBKHGM-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC(=CC=C1)F

Origin of Product

United States

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